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Compound of Interest

Compound Name: 2,2-Dimethylpropanimidamide

Cat. No.: B3025261

2,2-Dimethylpropanimidamide, commonly known as pivalamidine, is an organic compound
featuring a sterically hindered tert-butyl group attached to an amidine functional group [-
C(=NH)NHz]. Amidines are of significant interest in medicinal chemistry and drug development
as they are highly basic and, upon protonation, form resonance-stabilized amidinium cations.
This property makes them valuable as bioisosteres for guanidines and their derivatives are
explored for various therapeutic applications.

Accurate structural elucidation is paramount in the development of any new chemical entity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity,
purity, and structure of molecules like 2,2-Dimethylpropanimidamide.

This guide provides a comprehensive analysis of the spectral data for 2,2-
Dimethylpropanimidamide. As direct experimental data for the free base is not widely
available in public databases, this document leverages available data for its stable
hydrochloride salt, 2,2-Dimethylpropanimidamide hydrochloride, and established principles of
spectroscopic interpretation for the amidine functional group. This approach provides a robust
and scientifically grounded understanding of its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound, as well as providing structural information through the
analysis of its fragmentation patterns.
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Theoretical Fragmentation of Aliphatic Amidines

Upon electron ionization (EI), the molecular ion of an aliphatic amidine is expected to undergo
fragmentation pathways characteristic of aliphatic amines. A dominant pathway is a-cleavage,
which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen-containing
functional group.[1] For 2,2-Dimethylpropanimidamide, the most likely a-cleavage event is
the loss of a methyl radical to form a stable, resonance-stabilized cation. The loss of the entire
tert-butyl group is another prominent fragmentation pathway.

For the hydrochloride salt, soft ionization techniques like Electrospray lonization (ESI) would
typically show a strong signal for the intact protonated molecule (the amidinium cation).
Tandem MS (MS/MS) of this cation would then induce fragmentation.

Predicted Mass Spectrum of 2,2-
Dimethylpropanimidamide

The molecular formula for the free base is CsHi2Nz, giving it a monoisotopic mass of
approximately 100.10 Da.[2] A key feature to note is the presence of two nitrogen atoms,
which, according to the Nitrogen Rule, dictates an even nominal molecular weight for the
molecular ion [M]*e.

A proposed fragmentation pathway under Electron lonization (EI) is illustrated below:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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